molecular formula C182H296F3N63O54S6 B3026356 H-Glu-Leu-Asp-Arg-Ile-Cys(1)-Gly-Tyr-Gly-Thr-Ala-Arg-Cys(2)-Arg-Lys-Lys-Cys(3)-Arg-Ser-Gln-Glu-Tyr-Arg-Ile-Gly-Arg-Cys(2)-Pro-Asn-Thr-Tyr-Ala-Cys(1)-Cys(3)-Leu-Arg-Lys-OH.TFA CAS No. 370570-43-7

H-Glu-Leu-Asp-Arg-Ile-Cys(1)-Gly-Tyr-Gly-Thr-Ala-Arg-Cys(2)-Arg-Lys-Lys-Cys(3)-Arg-Ser-Gln-Glu-Tyr-Arg-Ile-Gly-Arg-Cys(2)-Pro-Asn-Thr-Tyr-Ala-Cys(1)-Cys(3)-Leu-Arg-Lys-OH.TFA

Numéro de catalogue: B3026356
Numéro CAS: 370570-43-7
Poids moléculaire: 4480 g/mol
Clé InChI: SPUBOQLYPIEALV-XSDLTYFKSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

The presence of multiple arginine (Arg) and lysine (Lys) residues indicates a cationic nature, a hallmark of antimicrobial peptides (AMPs) that interact with negatively charged microbial membranes . The trifluoroacetic acid (TFA) counterion is a common artifact of solid-phase peptide synthesis, enhancing solubility without significantly altering biological activity .

For instance, Magainin 2a (H-Gly-Ile-Gly-Lys-Phe-Leu-His-Ser-Ala-Lys-Lys-Phe-Gly-Lys-Ala-Phe-Val-Gly-Glu-Ile-Met-Asn-Ser-NH2) shares cationic and amphipathic properties, enabling membrane disruption . Similarly, the hepatoprotective peptide Tyr-Phe-Cys-Leu-Thr (YFCLT) demonstrates that cysteine-rich sequences can mitigate oxidative stress, hinting at possible antioxidant applications for this compound .

Propriétés

IUPAC Name

(2R)-6-amino-2-[[(2S)-2-[[(2R)-2-[[(1R,4S,7S,10S,13S,16R,22S,25R,31R,34R,37R,40R,43R,46R,49R,52R,55R,58R,61R,64R,67S,70S,73R,79R,85S,92S)-55,58-bis(4-aminobutyl)-85-[[(2R,3R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-amino-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-13-(2-amino-2-oxoethyl)-43-(3-amino-3-oxopropyl)-31-[(2S)-butan-2-yl]-25,34,49,61,67-pentakis(3-carbamimidamidopropyl)-40-(2-carboxyethyl)-73-[(1R)-1-hydroxyethyl]-10-[(1S)-1-hydroxyethyl]-46-(hydroxymethyl)-7,37,79-tris[(4-hydroxyphenyl)methyl]-4,70-dimethyl-3,6,9,12,15,21,24,27,30,33,36,39,42,45,48,51,54,57,60,63,66,69,72,75,78,81,84,90-octacosaoxo-87,88,94,95,98,99-hexathia-2,5,8,11,14,20,23,26,29,32,35,38,41,44,47,50,53,56,59,62,65,68,71,74,77,80,83,91-octacosazatetracyclo[50.37.7.422,64.016,20]hectane-92-carbonyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C180H295N63O52S6.C2HF3O2/c1-13-88(7)136-168(289)210-77-130(252)213-101(32-21-61-201-174(187)188)145(266)238-126-85-301-300-83-124-163(284)221-105(34-23-63-203-176(191)192)147(268)216-102(29-15-18-58-181)146(267)217-103(30-16-19-59-182)150(271)234-123(164(285)222-107(36-25-65-205-178(195)196)149(270)232-120(79-244)162(283)224-110(53-55-128(185)250)152(273)223-111(54-57-134(257)258)153(274)228-117(73-96-44-50-99(249)51-45-96)159(280)219-108(154(275)240-136)37-26-66-206-179(197)198)82-298-299-84-125(165(286)227-114(70-87(5)6)157(278)218-106(35-24-64-204-177(193)194)148(269)225-112(173(294)295)31-17-20-60-183)236-166(287)122(233-141(262)90(9)211-156(277)116(72-95-42-48-98(248)49-43-95)231-171(292)139(93(12)246)242-161(282)118(74-129(186)251)230-167(288)127-39-28-68-243(127)172(126)293)81-297-296-80-121(237-169(290)137(89(8)14-2)241-155(276)109(38-27-67-207-180(199)200)220-160(281)119(75-135(259)260)229-158(279)113(69-86(3)4)226-142(263)100(184)52-56-133(255)256)144(265)209-76-131(253)214-115(71-94-40-46-97(247)47-41-94)143(264)208-78-132(254)239-138(92(11)245)170(291)212-91(10)140(261)215-104(151(272)235-124)33-22-62-202-175(189)190;3-2(4,5)1(6)7/h40-51,86-93,100-127,136-139,244-249H,13-39,52-85,181-184H2,1-12H3,(H2,185,250)(H2,186,251)(H,208,264)(H,209,265)(H,210,289)(H,211,277)(H,212,291)(H,213,252)(H,214,253)(H,215,261)(H,216,268)(H,217,267)(H,218,278)(H,219,280)(H,220,281)(H,221,284)(H,222,285)(H,223,273)(H,224,283)(H,225,269)(H,226,263)(H,227,286)(H,228,274)(H,229,279)(H,230,288)(H,231,292)(H,232,270)(H,233,262)(H,234,271)(H,235,272)(H,236,287)(H,237,290)(H,238,266)(H,239,254)(H,240,275)(H,241,276)(H,242,282)(H,255,256)(H,257,258)(H,259,260)(H,294,295)(H4,187,188,201)(H4,189,190,202)(H4,191,192,203)(H4,193,194,204)(H4,195,196,205)(H4,197,198,206)(H4,199,200,207);(H,6,7)/t88-,89+,90-,91-,92+,93-,100+,101+,102+,103+,104-,105+,106-,107+,108+,109-,110+,111+,112+,113-,114+,115+,116-,117+,118-,119+,120+,121+,122-,123-,124-,125+,126+,127+,136+,137+,138+,139-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPUBOQLYPIEALV-NRLNAJQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC2CSSCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)C(CSSCC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3)CCCNC(=N)N)C)C(C)O)CC4=CC=C(C=C4)O)NC(=O)C(C(C)CC)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)N)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C5CCCN5C2=O)CC(=O)N)C(C)O)CC6=CC=C(C=C6)O)C)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)O)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC7=CC=C(C=C7)O)CCC(=O)O)CCC(=O)N)CO)CCCNC(=N)N)CCCCN)CCCCN)CCCNC(=N)N)CCCNC(=N)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H]1C(=O)NCC(=O)N[C@@H](C(=O)N[C@@H]2CSSC[C@H]3C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](CSSC[C@@H](NC(=O)[C@H](CSSC[C@H](C(=O)NCC(=O)N[C@@H](C(=O)NCC(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N3)CCCNC(=N)N)C)[C@@H](C)O)CC4=CC=C(C=C4)O)NC(=O)[C@@H]([C@H](C)CC)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CCC(=O)O)N)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H]5CCCN5C2=O)CC(=O)N)[C@H](C)O)CC6=CC=C(C=C6)O)C)C(=O)N[C@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@H](CCCCN)C(=O)O)C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N1)CCCNC(=N)N)CC7=CC=C(C=C7)O)CCC(=O)O)CCC(=O)N)CO)CCCNC(=N)N)CCCCN)CCCCN)CCCNC(=N)N)CCCNC(=N)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C182H296F3N63O54S6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

4480 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound H-Glu-Leu-Asp-Arg-Ile-Cys(1)-Gly-Tyr-Gly-Thr-Ala-Arg-Cys(2)-Arg-Lys-Lys-Cys(3)-Arg-Ser-Gln-Glu-Tyr-Arg-Ile-Gly-Arg-Cys(2)-Pro-Asn-Thr-Tyr-Ala-Cys(1)-Cys(3)-Leu-Arg-Lys-OH.TFA is a complex peptide with potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Structure and Composition

This peptide consists of 30 amino acids, incorporating various functional groups that contribute to its biological properties. The presence of cysteine residues (Cys) allows for the formation of disulfide bonds, which can stabilize the peptide structure and influence its activity.

Antioxidant Activity

Peptides like H-Glu-Leu-Asp-Arg-Ile-Cys(1)-Gly-Tyr-Gly-Thr-Ala-Arg-Cys(2)-Arg-Lys-Lys-Cys(3)-Arg-Ser-Gln-Glu-Tyr-Arg-Ile-Gly-Arg-Cys(2)-Pro-Asn-Thr-Yra-Ala-Cys(1)-Cys(3)-Leu-Arg-Lys-OH.TFA have been studied for their antioxidant properties. Research indicates that peptides derived from marine sources exhibit significant antioxidant activity, which can mitigate oxidative stress in cells .

Antihypertensive Effects

Certain sequences within the peptide may exhibit angiotensin-converting enzyme (ACE) inhibitory activity. This property is crucial for regulating blood pressure. Studies have shown that peptides with specific amino acid arrangements can effectively inhibit ACE, leading to reduced hypertension .

Antimicrobial Activity

The peptide's structure suggests potential antimicrobial properties. Similar peptides have demonstrated efficacy against various pathogens, indicating that this compound could be explored for use in antimicrobial therapies .

Case Study 1: Antioxidant Peptide Analysis

In a study published by Lee et al., a marine-derived peptide with a similar sequence showed a significant reduction in reactive oxygen species (ROS) levels in vitro. The peptide's ability to scavenge free radicals was attributed to its unique amino acid composition, particularly the presence of multiple cysteine residues .

Case Study 2: ACE Inhibition

A comparative analysis of peptides revealed that those containing arginine at the C-terminal exhibited enhanced ACE-inhibitory activity. The tested peptide demonstrated an IC50 value of 11.28 μM, indicating its potential as a therapeutic agent for hypertension management .

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
AntioxidantScavenging ROS
AntihypertensiveACE inhibition
AntimicrobialInhibition of pathogen growth

Applications De Recherche Scientifique

Therapeutic Applications

1.1 Cancer Treatment
Peptides similar to H-Glu-Leu-Asp-Arg-Ile-Cys(1) have been investigated for their ability to target cancer cells selectively. The presence of specific amino acids like Arg and Asp can enhance the binding affinity to tumor cells, facilitating targeted drug delivery systems. For instance, studies have shown that peptides can be conjugated with chemotherapeutic agents to improve efficacy while minimizing side effects .

1.2 Antimicrobial Properties
Research indicates that certain peptides exhibit antimicrobial activity against a range of pathogens. The cationic nature of this peptide, attributed to the presence of basic amino acids like Arg and Lys, allows it to disrupt bacterial membranes, making it a candidate for developing new antimicrobial agents .

Biochemical Research

2.1 Protein Structure Studies
The unique sequence of H-Glu-Leu-Asp-Arg-Ile-Cys(1) can serve as a model for studying protein folding and stability. Peptides containing cysteine residues are particularly useful in understanding disulfide bond formation, which is crucial for the structural integrity of many proteins .

2.2 Enzyme Inhibition
Peptides have been designed to mimic substrates of enzymes, thereby acting as inhibitors. The specific arrangement of amino acids in H-Glu-Leu-Asp-Arg-Ile-Cys(1) can be optimized for enzyme inhibition studies, providing insights into enzyme mechanisms and potential therapeutic targets .

Drug Development

3.1 Peptide-Based Drugs
The compound's structure suggests potential as a peptide-based therapeutic agent. Peptides are increasingly recognized for their specificity and lower toxicity compared to traditional small-molecule drugs. The development of analogs of H-Glu-Leu-Asp-Arg-Ile-Cys(1) could lead to novel treatments for various diseases, including metabolic disorders and autoimmune diseases .

3.2 Vaccine Development
Peptides play a critical role in vaccine formulation by serving as epitopes that stimulate immune responses. The sequence can be modified to enhance immunogenicity, making it a valuable tool in vaccine research against infectious diseases and cancers .

Case Studies

Study Focus Findings
Study ACancer TargetingDemonstrated enhanced tumor targeting using peptide-drug conjugates derived from similar sequences, improving survival rates in animal models .
Study BAntimicrobial ActivityIdentified strong bactericidal activity against MRSA strains using peptide derivatives, suggesting potential for clinical applications .
Study CProtein FoldingInvestigated the role of cysteine residues in stabilizing peptide structures, contributing to the understanding of protein misfolding diseases .

Comparaison Avec Des Composés Similaires

Table 1: Structural Features of Selected Peptides

Peptide Name Sequence Length Cysteine Residues Disulfide Bonds Key Functional Motifs
Target Peptide 34 residues Cys(1), Cys(2), Cys(3) Likely 1-2, 1-3, 2-3 bonds Arg/Lys-rich, amphipathic helix
Magainin 2a 23 residues None None Cationic, α-helical
Bacillomycin D 25 residues None None Surfactant-like, β-sheet
YFCLT 5 residues 1 (Cys) None Antioxidant, linear
PGLa 21 residues None None Cationic, α-helical

Key Observations :

  • The target peptide’s cysteine content distinguishes it from Magainin 2a and PGLa, which lack disulfide bonds. This structural feature may enhance stability in harsh environments, as seen in biliproteins where cysteines anchor prosthetic groups .
  • Unlike YFCLT, which relies on a single cysteine for redox activity, the target peptide’s multiple cysteines likely form a rigid scaffold, analogous to defensins or conotoxins .

Functional Comparison

Key Findings :

  • The target peptide’s arginine/lysine-rich sequence aligns with Magainin 2a’s membrane-targeting mechanism, but its disulfide bonds may confer protease resistance, enhancing in vivo longevity .

Methodological Approaches in Comparative Studies

  • Chemical Fingerprinting vs. Graph-Based Comparison : Studies utilize Tanimoto coefficients (PubChem substructure decomposition) or graph-based maximal common subgraph matching to quantify similarity . For example, the LINGO algorithm, which compares SMILES strings, achieves accuracy comparable to fingerprint methods .
  • Spectral Analysis : Nuclear magnetic resonance (NMR) and circular dichroism (CD) spectroscopy, as used in YFCLT’s characterization, are critical for validating disulfide connectivity and secondary structure .

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